molecular formula C26H25FN4O B10922707 1-benzyl-3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922707
M. Wt: 428.5 g/mol
InChI Key: ZQYBTFFUDOWYDK-UHFFFAOYSA-N
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Description

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, an ethyl group, and a fluoromethylphenyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the various substituents. One common synthetic route involves the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyridine ring system.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be added via a cyclopropanation reaction.

    Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction.

    Incorporation of the Fluoromethylphenyl Group: This step involves the use of fluoromethylphenyl precursors in a coupling reaction to attach the group to the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoromethylphenyl group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25FN4O

Molecular Weight

428.5 g/mol

IUPAC Name

1-benzyl-3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H25FN4O/c1-3-19-13-21(26(32)29-20-12-9-16(2)22(27)14-20)23-24(18-10-11-18)30-31(25(23)28-19)15-17-7-5-4-6-8-17/h4-9,12-14,18H,3,10-11,15H2,1-2H3,(H,29,32)

InChI Key

ZQYBTFFUDOWYDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=C(C=C5)C)F

Origin of Product

United States

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